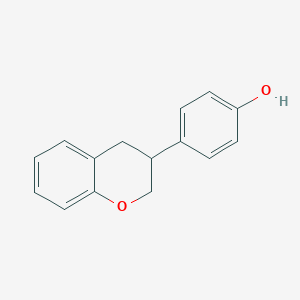

4-(Chroman-3-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chroman-3-yl)phenol is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is known for its versatile biological activities and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chroman-3-yl)phenol typically involves the reaction of substituted resorcinols with benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . Another method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chroman-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated derivatives

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of chroman derivatives, including 4-(Chroman-3-yl)phenol. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- A study synthesized several chroman derivatives and evaluated their anticancer activities against human tumor cell lines. The results showed that compounds containing a thiochromanone skeleton exhibited higher anticancer activity compared to others .

- Another investigation focused on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, revealing notable cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The study reported IC50 values indicating effective inhibition of cancer cell proliferation .

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays that measure radical scavenging activity. These properties are crucial for developing therapeutic agents that combat oxidative stress-related diseases.

Research Findings:

- In vitro studies have demonstrated that certain chroman derivatives possess significant antioxidant activities, effectively scavenging free radicals and reducing oxidative stress markers .

- The DPPH radical scavenging assay is commonly employed to assess the antioxidant capacity of these compounds, with results indicating that some derivatives outperform standard antioxidants like ascorbic acid .

Synthetic Chemistry Applications

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structural characteristics allow for modifications that can lead to new compounds with enhanced biological activities.

Synthetic Approaches:

- The synthesis of chroman derivatives often involves multi-step reactions where this compound acts as a precursor. For instance, it can be transformed into various substituted chromones through electrophilic aromatic substitution reactions .

- Recent advancements in synthetic methodologies have enabled chemists to create novel derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Pharmacological Insights

The pharmacological potential of this compound is further supported by studies investigating its mechanism of action and interactions with biological targets.

Mechanism of Action:

- Molecular docking studies have been conducted to understand how chroman derivatives interact with specific proteins involved in cancer progression. These studies provide insights into the binding affinities and potential therapeutic effects of these compounds on cellular pathways related to tumor growth and metastasis .

Mécanisme D'action

The mechanism of action of 4-(Chroman-3-yl)phenol involves its interaction with various molecular targets and pathways. It is known to inhibit oxidative stress by scavenging free radicals, which is a key mechanism in its antioxidant activity . Additionally, it may interact with enzymes and receptors involved in inflammation and cancer pathways, contributing to its therapeutic potential .

Comparaison Avec Des Composés Similaires

4-(Chroman-3-yl)phenol can be compared with other similar compounds such as:

4-(4-Hydroxyphenyl)-2,2,4-trimethylchroman: Known for its antioxidant properties.

3,4-Dihydro-2H-chromen-3-ylamine hydrochloride: Used in early discovery research for its unique chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts a distinct set of biological activities and chemical reactivity compared to its analogs.

Propriétés

Numéro CAS |

137524-96-0 |

|---|---|

Formule moléculaire |

C15H14O2 |

Poids moléculaire |

226.27 g/mol |

Nom IUPAC |

4-(3,4-dihydro-2H-chromen-3-yl)phenol |

InChI |

InChI=1S/C15H14O2/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-8,13,16H,9-10H2 |

Clé InChI |

CEBCNQDOUUFDEX-UHFFFAOYSA-N |

SMILES |

C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O |

SMILES canonique |

C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O |

Synonymes |

Phenol, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.